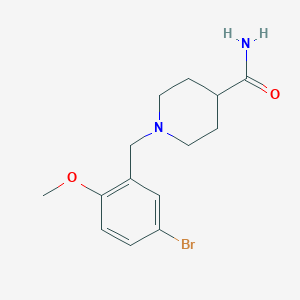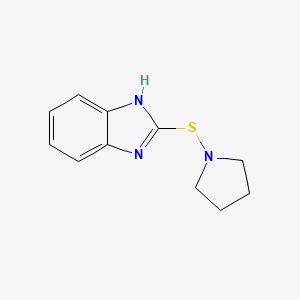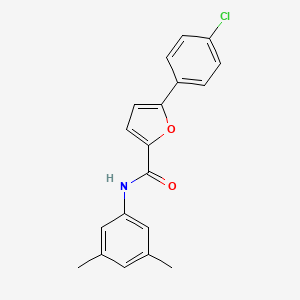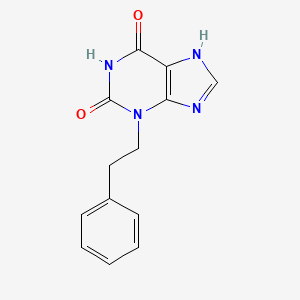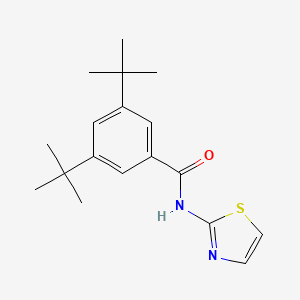![molecular formula C17H16FN3O2S B5736297 4-fluoro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5736297.png)
4-fluoro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide, also known as F16, is a chemical compound that has been of great interest in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamide derivatives and has been found to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-fluoro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide in lab experiments is that it has been shown to possess a range of biological activities, making it a versatile compound for studying various biological processes. Additionally, this compound has been found to be relatively stable and easy to synthesize, making it a convenient compound for use in scientific research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of certain experiments.
Orientations Futures
There are several future directions for research on 4-fluoro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of this compound-based therapies for the treatment of cancer. Additionally, there is potential for the use of this compound in the treatment of other inflammatory conditions, such as arthritis and inflammatory bowel disease. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various areas of medicine.
Méthodes De Synthèse
4-fluoro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-fluoro-3-nitrobenzoic acid with thionyl chloride to form 4-fluoro-3-nitrobenzoyl chloride. This intermediate is then reacted with 3-aminopropionyl aniline to yield the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
Applications De Recherche Scientifique
4-fluoro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. Additionally, this compound has been shown to exhibit anti-cancer activity, making it a potential therapeutic agent for the treatment of various types of cancer.
Propriétés
IUPAC Name |
4-fluoro-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-2-15(22)19-13-4-3-5-14(10-13)20-17(24)21-16(23)11-6-8-12(18)9-7-11/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPUEBHNZSEWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[(4-fluorophenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5736224.png)

![4-[4-(4-ethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5736237.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5736242.png)
![7-(4-methoxyphenyl)-5-methyl-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5736249.png)
![2,5-dichloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5736257.png)
![4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B5736271.png)
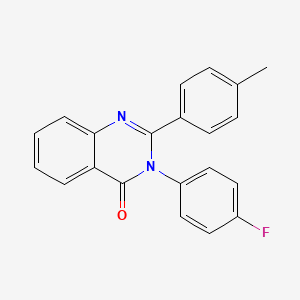
![1-[(4-methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5736283.png)
